![molecular formula C14H10Cl2F3NO B136633 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 144890-91-5](/img/structure/B136633.png)
1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
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Overview
Description
The compound “1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde” is a chemical compound . It is related to a series of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1-[1,2,3]-triazoles .
Synthesis Analysis
The synthesis of this compound involves a general method for the synthesis of a series of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1-[1,2,3]-triazoles by the room temperature 1,3-dipolar cycloaddition of (2-azide-1,3-dichloro-5-trifluoromethyl)benzene and other two fluorine-containing azides with terminal alkynes in the presence of Cu (I) salt as catalyst for a short reaction time .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound are highly regioselective with only 1,4-disubstituted and no 1,5-disubstituted product being formed .Physical And Chemical Properties Analysis
The compound is a white crystalline solid, soluble in methanol, ethanol, acetone, dichloroethane, and ethyl acetate . Its melting point is 141-142°C .Scientific Research Applications
Insecticidal Activity
This compound has been studied for its potential use as an insecticide. Research conducted by the Key Laboratory of Natural Pesticide and Chemical Biology, Ministry of Education, and the Laboratory of Insect Toxicology at South China Agricultural University has explored its efficacy .
Antibacterial Activity
Novel compounds derived from this chemical have shown promise in antibacterial applications. Modifications in its structure can lead to new substances with potential antibacterial properties .
Synthesis of Pyrazole Derivatives
The compound serves as a precursor in the synthesis of novel pyrazole derivatives using the Vilsmeier-Haack reagent. These derivatives have been confirmed through various forms of analysis, including X-ray crystallography .
Triazole Synthesis
It is also used in the regioselective synthesis of triazoles through 1,3-dipolar cycloaddition reactions. This process is facilitated by room temperature conditions and the presence of a Cu(I) salt as a catalyst .
Crystal Structure Analysis
The crystal structure of derivatives of this compound has been determined, which is crucial for understanding its chemical behavior and potential applications in various fields .
These are some of the unique applications that have been researched. Each application utilizes different aspects of the compound’s chemical properties to serve specific scientific purposes.
X-ray diffraction, DFT, spectroscopic study and insecticidal activity… [Synthesis and Antibacterial Activity of Novel Triazolo 4,3-… Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1… Regioselective Synthesis of 1-(2,6-Dichloro-4… - MDPI Synthesis and crystal structure of 1-(2,6-dichloro-4-trifluoromethyl…
Future Directions
Mechanism of Action
Target of Action
The compound “1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde” is structurally similar to Ethiprole , a broad-spectrum insecticide effective against various insects such as plant hoppers, thrips, aphids, weevils, flies and maggots, grasshoppers, psyllids, leaf miners, and some species of whitefly . The primary targets of this compound are likely to be similar to those of Ethiprole.
Mode of Action
The mode of action of this compound is expected to be similar to that of Ethiprole . Ethiprole’s mode of action is different from many other insecticides including pyrethroids, organophosphates, chloronicotinyls, and carbamates . It has a repellent effect against certain insects and shows selective toxicity due to its higher potency in the insect than in vertebrates .
Biochemical Pathways
Ethiprole is known to inhibit energy production in cells , acting as a non-specific metabolic inhibitor.
Result of Action
Ethiprole is known to be effective at low application rates, showing good activity against various insects .
properties
IUPAC Name |
1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethylpyrrole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2F3NO/c1-7-3-9(6-21)8(2)20(7)13-11(15)4-10(5-12(13)16)14(17,18)19/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOYFORQOPLAFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381824 |
Source
|
Record name | 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
CAS RN |
144890-91-5 |
Source
|
Record name | 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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